molecular formula C8H8N2O4 B188122 N-(2-Hydroxy-5-nitrophenyl)acetamide CAS No. 97-60-9

N-(2-Hydroxy-5-nitrophenyl)acetamide

Cat. No.: B188122
CAS No.: 97-60-9
M. Wt: 196.16 g/mol
InChI Key: GFHYFPARONGSCD-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position.

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxy-5-nitrophenyl)acetamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of phenoxazinone derived from aminophenol . The nature of these interactions is complex and involves multiple biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to elicit alterations in the Arabidopsis thaliana expression profile of several genes .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxy-5-nitrophenyl)acetamide can be synthesized through the nitration of 2-acetamidophenolThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-5-nitrosophenyl)acetamide
  • N-(2-Hydroxy-3-nitrophenyl)acetamide
  • 2-Acetamido-4-nitrophenyl sulfate

Uniqueness

N-(2-Hydroxy-5-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits unique reactivity and bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHYFPARONGSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059155
Record name Acetamide, N-(2-hydroxy-5-nitrophenyl)-
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-60-9
Record name N-(2-Hydroxy-5-nitrophenyl)acetamide
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Record name 2'-Hydroxy-5'-nitroacetanilide
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Record name 2-Acetamido-4-nitrophenol
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Record name Acetamide, N-(2-hydroxy-5-nitrophenyl)-
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Record name Acetamide, N-(2-hydroxy-5-nitrophenyl)-
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Record name N-(2-hydroxy-5-nitrophenyl)acetamide
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Record name 2'-Hydroxy-5'-nitroacetanilide
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Synthesis routes and methods I

Procedure details

2-Amino-4-nitrophenol (10 g, 0.065 mol) was dissolved in tetrahydrofuran (100 ml) and, after cooling to 0° C., acetic anhydride (12.24 ml, 0.130 mol) was added dropwise, followed by stirring at room temperature for 2 h. Thereafter, methanol (10 ml) was added to the reaction mixture, which was then stirred at room temperature for 30 min and, thereafter, the solvent was evaporated and the resulting residue was diluted with diethyl ether and filtered. The solvent was evaporated off the filtrate and the resulting solids were dried to yield the end compound 2-acetamido-4-nitrophenol (12.21 g) as a pale brown solid mass.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.24 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 10 g. (0.065 mol) of 2-amino-4-nitrophenol, 125 ml. of dry toluene and 25 ml. of glacial acetic acid is heated to affect solution. Acetic anhydride (7.57 g., 0.074 mol) is added dropwise over a period of twenty minutes and the resulting mixture is heated at about 80° C. for two hours. The reaction mixture is filtered and the solid is washed with toluene, then recrystallized from methanol to give 2-acetamido-4-nitrophenol, m.p. 283°-284° C.
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the biological activities of N-(2-Hydroxy-5-nitrophenyl)acetamide?

A: this compound exhibits bioactivity, particularly in plants. It has been shown to significantly alter the gene expression profile in Arabidopsis thaliana at a concentration of 1 mM []. One of the most notable effects is the upregulation of the pathogen-inducible terpene synthase gene TPS04 []. This suggests a potential role for this compound in plant defense mechanisms against pathogens.

Q2: How is this compound metabolized by different organisms?

A: Various organisms employ different strategies to metabolize this compound:* Glucosylation: Organisms such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0 primarily detoxify this compound by converting it into its glucoside derivative []. Pantoea ananatis also produces the corresponding glucoside succinic acid ester []. * Sulfation: Actinomucor elegans consortium takes a different approach, synthesizing 2-acetamido-4-nitrophenyl sulfate as a metabolic product [].

Q3: How is this compound produced in a biological context?

A: This compound is not a direct product of a single enzymatic step. Instead, it is generated through a series of microbial transformations. Some microorganisms can degrade 2-benzoxazolinone (BOA), a natural phytoanticipin, into 2-aminophenol. Subsequently, acetylation of 2-aminophenol leads to the formation of 2-acetamido-phenol. Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with 2-acetamido-phenol results in the production of this compound, alongside other compounds like N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide [].

Q4: What is the significance of the nitro and hydroxyl groups in the structure of this compound?

A: Although specific structure-activity relationship (SAR) studies for this compound are not explicitly described in the provided literature, the presence of nitro and hydroxyl groups likely influences its bioactivity and metabolic fate. The hydroxyl group, for example, plays a crucial role in the detoxification process by facilitating glucosylation []. Further research is needed to fully elucidate the impact of these functional groups on the compound's activity, potency, and selectivity.

Q5: What analytical techniques are used to characterize and study this compound?

A: Several analytical methods have been employed to characterize and study this compound:* LC/HRMS and MS/MS: These techniques are crucial for the identification and structural elucidation of the compound and its metabolites []. * NMR Spectroscopy: For new structures like N-(2-hydroxy-5-nitrosophenyl)acetamide, 1D and 2D NMR provide detailed structural information [].

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